molecular formula C14H10F3NO3 B6394525 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid CAS No. 1261950-96-2

4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6394525
CAS No.: 1261950-96-2
M. Wt: 297.23 g/mol
InChI Key: GUYOLUMBPGWTMQ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Properties

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-10(12)14(15,16)17)9-4-5-18-11(7-9)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYOLUMBPGWTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-trifluoromethylphenylboronic acid and picolinic acid.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 4-methoxy-3-trifluoromethylphenylboronic acid and a halogenated picolinic acid derivative. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-(4-formyl-3-trifluoromethylphenyl)picolinic acid.

    Reduction: Formation of 4-(4-methoxy-3-methylphenyl)picolinic acid.

    Substitution: Formation of 4-(4-nitro-3-trifluoromethylphenyl)picolinic acid.

Scientific Research Applications

4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-trifluoromethylphenylboronic acid
  • 4-Methoxy-3-trifluoromethylbenzeneboronic acid
  • 4-Methoxy-3-methylphenylpicolinic acid

Uniqueness

4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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